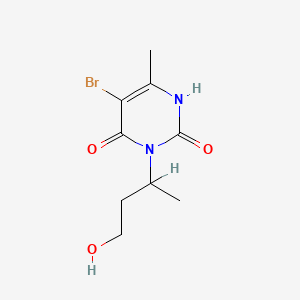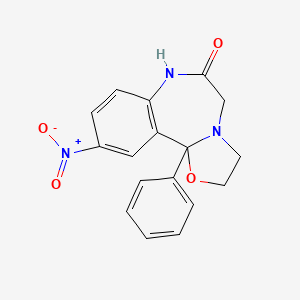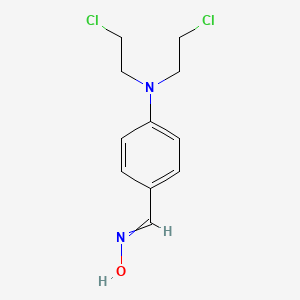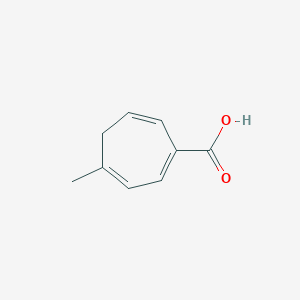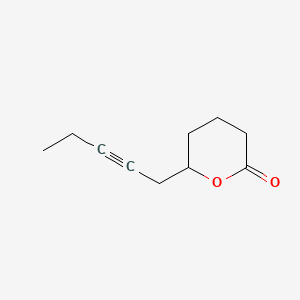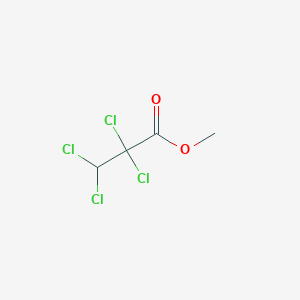
Methyl 2,2,3,3-tetrachloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2,3,3-tetrachloropropanoate is an organic compound with the molecular formula C4H4Cl4O2 It is a derivative of propanoic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by chlorine atoms, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2,3,3-tetrachloropropanoate can be synthesized through the esterification of 2,2,3,3-tetrachloropropanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of propanoic acid derivatives followed by esterification. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,3,3-tetrachloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to yield 2,2,3,3-tetrachloropropanoic acid and methanol.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Less chlorinated propanoate derivatives.
Hydrolysis: 2,2,3,3-tetrachloropropanoic acid and methanol.
Scientific Research Applications
Methyl 2,2,3,3-tetrachloropropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce tetrachloropropanoate moieties into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of methyl 2,2,3,3-tetrachloropropanoate involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, it acts as a source of the tetrachloropropanoate group, which can participate in nucleophilic substitution or reduction reactions. In biological systems, it may interact with enzymes or proteins, potentially inhibiting or modifying their activity through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
Methyl 2,2,3,3-tetrachloropropanoate can be compared with other chlorinated esters, such as:
- Methyl 2,2,3-trichloropropanoate
- Methyl 2,2-dichloropropanoate
- Methyl 2-chloropropanoate
Uniqueness
The high degree of chlorination in this compound makes it unique compared to its less chlorinated analogs. This high chlorination level imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for specific applications in research and industry.
Similar Compounds
- Methyl 2,2,3-trichloropropanoate : Contains one less chlorine atom, leading to different reactivity and properties.
- Methyl 2,2-dichloropropanoate : Contains two less chlorine atoms, resulting in significantly different chemical behavior.
- Methyl 2-chloropropanoate : Contains three less chlorine atoms, making it less reactive in certain substitution and reduction reactions.
Properties
CAS No. |
20618-05-7 |
|---|---|
Molecular Formula |
C4H4Cl4O2 |
Molecular Weight |
225.9 g/mol |
IUPAC Name |
methyl 2,2,3,3-tetrachloropropanoate |
InChI |
InChI=1S/C4H4Cl4O2/c1-10-3(9)4(7,8)2(5)6/h2H,1H3 |
InChI Key |
UQYYMXYJSOOLLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
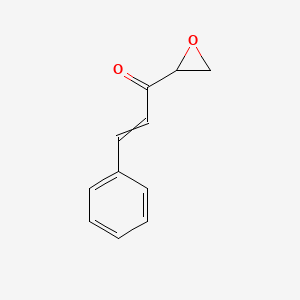
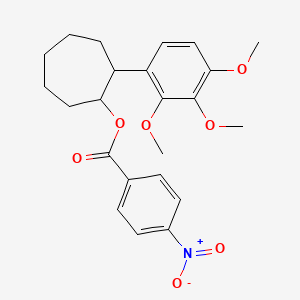
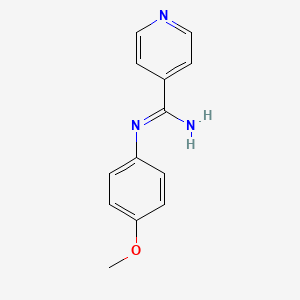
![2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane](/img/structure/B14698651.png)
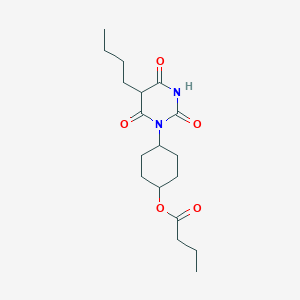
![12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone](/img/structure/B14698669.png)
